molecular formula C10H9N5 B2763092 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-16-5

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B2763092
CAS RN: 78650-16-5
M. Wt: 199.217
InChI Key: JYUMVHXSEQXABG-UHFFFAOYSA-N
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Description

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound bearing a heterocyclic moiety in the 4-position . It belongs to the class of fused triazinobenzimidazoles .


Synthesis Analysis

The compound is synthesized via cyclization of 2-benzimidazolylguanidine with various reactants . The prototropic tautomerism in the obtained dihydro analogs was investigated . According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .


Molecular Structure Analysis

The molecular structure of the synthesized fused triazinobenzimidazole was confirmed to correspond to the 3,4-dihydrotriazinobenzimidazole structure through the analysis of spectroscopic NMR data and DFT calculations . The molecular geometry and electron structure of these molecules were theoretically studied using density functional theory (DFT) methods .


Chemical Reactions Analysis

The guanidine group exhibits strong basic properties, making it highly reactive towards aldehydes, resulting in the formation of compounds similar to Schiff bases .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H9N5, an average mass of 199.212 Da, and a monoisotopic mass of 199.085800 Da .

Mechanism of Action

Target of Action

The primary target of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for cell growth and division .

Mode of Action

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with its target by inhibiting the activity of mammalian dihydrofolate reductase . This inhibition disrupts the synthesis of nucleotides and amino acids, thereby affecting cell growth and division .

Biochemical Pathways

The compound affects the dihydrofolate reductase pathway . By inhibiting dihydrofolate reductase, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides and amino acids . This disruption can lead to a decrease in cell growth and division .

Pharmacokinetics

The compound’s interaction with dihydrofolate reductase suggests that it may have good bioavailability .

Result of Action

The inhibition of dihydrofolate reductase by 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine leads to a decrease in the synthesis of nucleotides and amino acids, which are essential for cell growth and division . This results in a decrease in cell proliferation .

Action Environment

The action of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be influenced by various environmental factors. For instance, the compound’s form can predominate in DMSO solutions , suggesting that the solvent environment can affect its activity.

properties

IUPAC Name

4-methyl-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-6-12-9(11)14-10-13-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUMVHXSEQXABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=NC3=CC=CC=C3N12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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